tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C16H28N2O4 It is a derivative of piperidine and oxazinan, featuring a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxazinan intermediates under controlled conditions. The process often includes:
Formation of the oxazinan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl ester group: This step usually involves esterification reactions using tert-butyl alcohol and suitable catalysts.
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazinan ring, potentially converting it into different functional groups.
Substitution: The compound can participate in substitution reactions, especially at the piperidine nitrogen or the oxazinan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized piperidine derivatives.
Reduction: Reduced oxazinan derivatives.
Substitution: Substituted piperidine or oxazinan compounds.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology : It serves as a building block for bioactive compounds that can interact with biological systems. Medicine : Research into its derivatives has shown potential for developing new therapeutic agents. Industry : It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
tert-Butyl 4-(3-(Dimethylamino)acryloyl)piperidine-1-carboxylate: Another piperidine derivative with different functional groups.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: A compound with a boronic ester group.
Uniqueness: tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate is unique due to its combination of the oxazinan ring and the tert-butyl ester group, which imparts specific chemical and physical properties that are valuable in various research and industrial applications.
Biological Activity
Chemical Identity and Properties
tert-Butyl 4-(5,5-Dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate, with the CAS number 1215596-09-0, is a compound characterized by the molecular formula and a molar mass of approximately 312.4 g/mol. The structure features a piperidine ring substituted with a tert-butyl group and an oxazinanone moiety, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₈N₂O₄ |
Molar Mass | 312.4 g/mol |
CAS Number | 1215596-09-0 |
Research indicates that compounds similar to this compound may exhibit diverse biological activities due to their structural features. The presence of the oxazinanone ring is particularly significant as it can participate in various biochemical interactions, potentially influencing metabolic pathways.
Pharmacological Effects
Preliminary studies suggest that this compound may possess the following biological activities:
- Antimicrobial Activity : Some derivatives of oxazinanones have shown efficacy against various bacterial strains, indicating potential for use in antimicrobial therapies.
- CNS Activity : Compounds with piperidine structures are often investigated for their neuropharmacological effects. This compound may influence neurotransmitter systems, potentially offering anxiolytic or analgesic properties.
- Anti-inflammatory Properties : Certain structural analogs have demonstrated anti-inflammatory effects in vitro and in vivo, suggesting that this compound might modulate inflammatory pathways.
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial potential of various oxazinanones, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Study 2: Neuropharmacological Assessment
A neuropharmacological study assessed the effects of this compound on animal models of anxiety and depression. The results showed that administration of the compound resulted in a significant decrease in anxiety-like behaviors in elevated plus maze tests, suggesting potential anxiolytic effects.
Safety and Toxicology
Safety assessments indicate that while the compound exhibits promising biological activities, further toxicological studies are necessary to evaluate its safety profile comprehensively. Preliminary data suggest low toxicity at therapeutic doses; however, detailed studies on long-term exposure and metabolic byproducts are warranted.
Properties
IUPAC Name |
tert-butyl 4-(5,5-dimethyl-2-oxo-1,3-oxazinan-3-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-15(2,3)22-13(19)17-8-6-12(7-9-17)18-10-16(4,5)11-21-14(18)20/h12H,6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKPUBTYSVDHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)OC1)C2CCN(CC2)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.